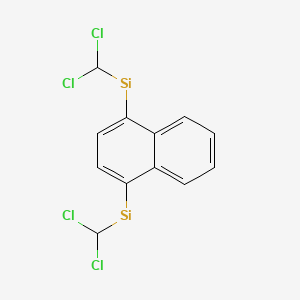

Naphthalene, 1,4-bis(dichloromethylsilyl)-

Description

The exact mass of the compound Naphthalene, 1,4-bis(dichloromethylsilyl)- is 349.888914 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalene, 1,4-bis(dichloromethylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene, 1,4-bis(dichloromethylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C12H8Cl4Si2/c13-11(14)17-9-5-6-10(18-12(15)16)8-4-2-1-3-7(8)9/h1-6,11-12H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTCPMTRTTTWNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2[Si]C(Cl)Cl)[Si]C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl4Si2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70780044 | |

| Record name | PUBCHEM_71355787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1024-48-2 | |

| Record name | PUBCHEM_71355787 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70780044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Naphthalene Derivatives in Organosilicon Chemistry Research

The naphthalene (B1677914) unit, composed of two fused benzene (B151609) rings, is a fundamental building block in chemistry. ijpsjournal.comwikipedia.org Its rigid, planar structure and extended π-electron system provide unique optical and electronic properties. In medicinal chemistry, naphthalene derivatives are explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents. nih.govresearchgate.netnih.gov In materials science, this aromatic scaffold is used to create organic dyes, fluorescent sensors, and liquid crystals. google.com

The integration of naphthalene into organosilicon chemistry has led to the development of novel materials that combine the properties of both classes of compounds. mdpi.com Organosilicon compounds, which contain carbon-silicon bonds, are known for their high thermal stability, hydrophobicity, and electrical insulation properties. sbfchem.comwikipedia.org By functionalizing the naphthalene core with silicon-containing groups, researchers can create hybrid materials. For instance, silicon-containing Schiff base oligomers with naphthalene moieties have been synthesized, demonstrating the potential for creating soluble, high-molecular-weight materials with specific electronic characteristics. mdpi.com The functionalization pattern on the naphthalene ring is crucial and can be designed to complement various synthetic strategies, leading to valuable building blocks for small molecules and polymers. google.com

Role of Bis Dichloromethylsilyl Functionalization in Molecular Design

The term "bis(dichloromethylsilyl)" indicates that two dichloromethylsilyl (-Si(CH₃)Cl₂) groups are attached to a central molecular structure. In the case of "Naphthalene, 1,4-bis(dichloromethylsilyl)-", these two reactive groups are positioned at opposite ends of the naphthalene (B1677914) core. This specific functionalization is critical for molecular design, particularly in polymer chemistry and materials science.

The dichloromethylsilyl group is a highly versatile functional handle. The two chlorine atoms bonded to the silicon are reactive and can be readily substituted. This allows the silyl (B83357) group to act as a key intermediate in the synthesis of silicone polymers and other specialty chemicals. chemimpex.com For example, dichloromethylsilane (B8780727) is a monomer used in the production of silicone polymers and an intermediate for producing other organosilicon compounds. chemicalbook.com

The "bis" functionalization—having two such reactive sites on a single rigid scaffold—enables the molecule to act as a cross-linking agent or a monomer for polymerization. This can lead to the formation of linear polymers where the naphthalene units are regularly spaced along the polymer chain, or more complex, three-dimensional networks. unt.edu This approach is a common strategy for creating materials with defined architectures, such as telechelic polymers, which have reactive groups at both ends of the chain. researchgate.net The rigid naphthalene linker ensures that the resulting polymer or material inherits a degree of structural order and specific photophysical properties derived from the aromatic core.

Historical Context of Dichlorosilane Reagents in Complex Molecule Synthesis

Hydrolysis and Condensation Reactions of Dichloromethylsilyl Groups

The dichloromethylsilyl functionalities are highly susceptible to hydrolysis, a reaction that initiates a cascade of condensation processes leading to the formation of oligomeric and polymeric structures.

Formation of Silanol (B1196071) Intermediates

The initial step in the reaction of Naphthalene, 1,4-bis(dichloromethylsilyl)- with water is the rapid hydrolysis of the silicon-chlorine bonds to form silanol intermediates. This reaction proceeds readily due to the high reactivity of chlorosilanes with nucleophiles like water. wiley-vch.de The hydrolysis replaces the chlorine atoms with hydroxyl groups, yielding a transient Naphthalene, 1,4-bis(dihydroxymethylsilyl)- species and releasing hydrogen chloride as a byproduct.

The general reaction for the hydrolysis of a dichloromethylsilyl group can be represented as:

R-Si(CH₃)Cl₂ + 2H₂O → R-Si(CH₃)(OH)₂ + 2HCl

In the context of Naphthalene, 1,4-bis(dichloromethylsilyl)-, this translates to the formation of a disilanol (B1248394) intermediate. Organosilanols are a class of compounds characterized by a silicon atom bonded to organic groups and hydroxyl moieties. rsc.org The stability of these silanol intermediates can be influenced by steric and electronic factors of the substituents on the silicon atom. researchgate.net For Naphthalene, 1,4-bis(dihydroxymethylsilyl)-, the silanol groups are highly reactive and prone to self-condensation.

Controlled Oligomerization and Polymerization to Polysiloxanes

The silanol intermediates formed during hydrolysis are generally unstable and readily undergo condensation reactions to form siloxane bonds (Si-O-Si). wiley-vch.de This process can be controlled to produce either oligomers or high molecular weight polymers known as polysiloxanes. The condensation of dimethylsilanediol, a related simple molecule, leads to the formation of either cyclic or linear polysiloxanes. wiley-vch.de

For Naphthalene, 1,4-bis(dihydroxymethylsilyl)-, the bifunctional nature of the molecule allows for the formation of linear or cross-linked polysiloxanes. The naphthalene unit acts as a rigid linker in the polymer backbone. The synthesis of polysiloxanes often involves the polycondensation of difunctional silane monomers. nih.govnih.gov By controlling the reaction conditions, such as monomer concentration, temperature, and catalyst, the degree of polymerization and the final structure of the resulting polysiloxane can be tailored. The incorporation of aromatic units like naphthalene into the polysiloxane backbone can significantly influence the material's thermal, mechanical, and optical properties. researchgate.netmdpi.com

The general scheme for the polycondensation is as follows:

n [HO-Si(CH₃)(Naphthyl)Si(CH₃)-OH] → [-O-Si(CH₃)(Naphthyl)Si(CH₃)-]n + n H₂O

This process can lead to the formation of novel hybrid organic-inorganic materials with potentially enhanced properties. nih.gov

Cross-Coupling Reactions at Silicon Centers

The silicon centers in Naphthalene, 1,4-bis(dichloromethylsilyl)- can participate in various cross-coupling reactions, enabling the formation of new carbon-silicon, nitrogen-silicon, and oxygen-silicon bonds.

Carbon-Silicon Bond Formation (e.g., Suzuki, Stille, Negishi-type Couplings)

While less common than their carbon-carbon counterparts, cross-coupling reactions to form carbon-silicon bonds are a valuable synthetic tool. The dichloromethylsilyl groups can be precursors to more reactive silyl (B83357) species suitable for such couplings.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organic halide. st-andrews.ac.uknih.govyoutube.com While direct coupling of the silyl chloride is not the standard protocol, the naphthalene moiety itself, if appropriately functionalized with a halide, could undergo Suzuki coupling. Conversely, silyl-substituted naphthalenes can be involved in these reactions. For instance, naphthalene-1,8-diaminato (dan)-substituted arylboron compounds have been used in Suzuki-Miyaura couplings, demonstrating the compatibility of silyl-like moieties with these conditions under specific catalysis. nih.govchemrxiv.orgresearchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide. wiley-vch.deorganic-chemistry.orgwikipedia.orglibretexts.orgthermofisher.com Similar to the Suzuki coupling, the primary application would involve a halogenated silylnaphthalene. The versatility of the Stille coupling allows for a wide range of functional groups to be tolerated. thermofisher.com

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide. wikipedia.org This reaction is known for its high functional group tolerance and its ability to couple different types of carbon atoms. wikipedia.org A silyl-Negishi reaction has been reported, involving the palladium-catalyzed cross-coupling of silyl electrophiles with alkylzinc halides, providing a direct route to alkylsilanes. nih.gov This suggests that the dichloromethylsilyl groups in the target compound could potentially be converted to a suitable electrophile for a Negishi-type coupling.

| Coupling Reaction | Typical Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide | Palladium | C-C |

| Stille | Organotin Compound + Organic Halide | Palladium | C-C |

| Negishi | Organozinc Compound + Organic Halide | Palladium or Nickel | C-C |

| Silyl-Negishi | Silyl Electrophile + Organozinc Halide | Palladium | C-Si |

N-Silylation and O-Silylation Reactions

The dichloromethylsilyl groups are highly effective silylating agents for nitrogen and oxygen nucleophiles. Silylation is a common method for protecting functional groups like alcohols and amines. researchgate.net

N-Silylation: The reaction with primary or secondary amines in the presence of a base would lead to the formation of N-silyl compounds. The base is required to neutralize the HCl generated during the reaction. Each dichloromethylsilyl group can react with two equivalents of an amine, potentially leading to cross-linked structures if a diamine is used. The formation of polysilylureas can be achieved by reacting silyl-substituted diamines with diisocyanates, followed by hydrolysis of the silyl groups. google.com

O-Silylation: Alcohols and phenols can be readily silylated by Naphthalene, 1,4-bis(dichloromethylsilyl)- in the presence of a base to form silyl ethers. researchgate.netorganic-chemistry.org The reaction of silyl chlorides with alcohols is a standard and efficient method for O-silylation. organic-chemistry.org The use of a catalyst, such as N-methylimidazole, can significantly accelerate the reaction. rsc.orgorganic-chemistry.org This reactivity allows for the covalent attachment of the naphthalene-silyl moiety to surfaces or other molecules bearing hydroxyl groups.

Functionalization of the Naphthalene Moiety

The naphthalene core of the molecule is an aromatic system that can undergo various functionalization reactions, primarily through electrophilic aromatic substitution or directed metallation pathways. The existing dichloromethylsilyl groups will influence the regioselectivity of these transformations.

Naphthalene is generally more reactive than benzene (B151609) in electrophilic substitution reactions. youtube.comlibretexts.org Substitution can occur at either the α-position (carbons 1, 4, 5, 8) or the β-position (carbons 2, 3, 6, 7). The α-position is typically more reactive due to the greater stability of the resulting carbocation intermediate. libretexts.orgwordpress.com

The dichloromethylsilyl groups are expected to be deactivating and meta-directing in classical electrophilic aromatic substitution on a benzene ring. However, in the naphthalene system, the directing effects are more complex. The silyl groups at the 1 and 4 positions will influence the electron density of both rings. Further electrophilic substitution would likely be directed to the other ring (the 5, 6, 7, and 8 positions). The precise location will depend on the specific electrophile and reaction conditions. For example, in Friedel-Crafts acylation of substituted naphthalenes, the solvent can play a crucial role in determining the isomeric product distribution. libretexts.orgstackexchange.com

Alternatively, directed ortho-lithiation can be a powerful tool for functionalization. nih.govuwindsor.ca While the silyl groups themselves are not strong directing groups for lithiation, the introduction of a suitable directing group onto the naphthalene ring could allow for regioselective C-H activation and subsequent reaction with an electrophile. For instance, Ru-catalyzed ortho-C–H silylation has been used as a key step in the synthesis of oligo(naphthalene-2,3-diyl)s. researchgate.net

Electrophilic Aromatic Substitution with Retention of Silyl Groups

The naphthalene ring system is inherently more reactive towards electrophilic aromatic substitution than benzene. libretexts.orgwordpress.com Substitution reactions on the 1,4-disubstituted naphthalene core of the title compound would occur on the unsubstituted ring. In naphthalene, electrophilic attack is kinetically favored at the α-positions (1, 4, 5, and 8) over the β-positions (2, 3, 6, and 7). libretexts.orgyoutube.com This preference is attributed to the greater stability of the resulting carbocation intermediate (arenium ion), which can be stabilized by resonance structures that keep one benzene ring fully aromatic. onlineorganicchemistrytutor.comstackexchange.com

For Naphthalene, 1,4-bis(dichloromethylsilyl)-, the 1 and 4 positions are already occupied. Therefore, subsequent electrophilic substitution is directed to the unoccupied α-positions (5 and 8) on the second ring. The dichloromethylsilyl groups exert a minimal electronic directing effect but their steric bulk further favors substitution at the less hindered 5 and 8 positions. Critically, under carefully controlled conditions, these substitution reactions can proceed without cleaving the carbon-silicon bonds.

Below is a table detailing potential electrophilic aromatic substitution reactions:

| Reaction | Reagents | Typical Product | Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | 1,4-bis(dichloromethylsilyl)-5-nitronaphthalene | 5 (and 8) |

| Halogenation | Br₂ / FeBr₃ | 5-bromo-1,4-bis(dichloromethylsilyl)naphthalene | 5 (and 8) |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 1,4-bis(dichloromethylsilyl)naphthalene-5-sulfonic acid | 5 (and 8) |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 1-acetyl-5,8-bis(dichloromethylsilyl)naphthalene | 5 (and 8) |

Table 1: Potential Electrophilic Aromatic Substitution Reactions.

Directed Ortho-Metallation (DOM) Strategies

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to facilitate deprotonation at the adjacent ortho-position. organic-chemistry.orgwikipedia.org Common DMGs are heteroatom-containing functional groups that act as Lewis bases, such as amide, carbamate, and methoxy (B1213986) groups. wikipedia.orgbaranlab.org

The dichloromethylsilyl group in Naphthalene, 1,4-bis(dichloromethylsilyl)- is not considered a classical DMG. The electron-withdrawing nature of the chlorine atoms diminishes the Lewis basicity of the silicon center, making it a poor coordinator for organolithium reagents. Therefore, a direct ortho-lithiation at the 2 or 3 positions guided by the silyl group is unlikely.

Instead, lithiation would be governed by the inherent acidity of the protons on the naphthalene ring. The α-protons (at positions 5 and 8) are the most acidic and would be the primary sites of deprotonation upon treatment with a strong base like butyllithium. This process would lead to a mixture of 5-lithio and 8-lithio intermediates, which can then be trapped by various electrophiles. While not a true DoM process in the classical sense, this method still provides a route to functionalizing the α-positions of the second ring.

Reductive Transformations of Silicon-Chlorine Bonds

The silicon-chlorine bonds in Naphthalene, 1,4-bis(dichloromethylsilyl)- are highly susceptible to nucleophilic attack, providing a versatile handle for further chemical modification through reduction.

Conversion to Hydrosilane Analogues

The transformation of chlorosilanes into hydrosilanes (containing Si-H bonds) is a fundamental reaction in organosilicon chemistry. wikipedia.org This is typically achieved through reduction with a metal hydride reagent. For Naphthalene, 1,4-bis(dichloromethylsilyl)-, treatment with a powerful hydride source such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent would readily replace all four chlorine atoms with hydrogen atoms. wikipedia.org This reaction produces the corresponding Naphthalene, 1,4-bis(dihydridomethylsilyl)-, a hydrosilane analogue that can be used in subsequent hydrosilylation reactions or as a ligand precursor. wikipedia.org

| Starting Material | Reducing Agent | Solvent | Product |

| Naphthalene, 1,4-bis(dichloromethylsilyl)- | Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | Naphthalene, 1,4-bis(dihydridomethylsilyl)- |

| Naphthalene, 1,4-bis(dichloromethylsilyl)- | Lithium Hydride (LiH) | High temperature | Naphthalene, 1,4-bis(dihydridomethylsilyl)- |

Table 2: Conversion to Hydrosilane Analogues.

Formation of Silicon-Silicon Bonds

The formation of silicon-silicon bonds can be accomplished via the reductive coupling of chlorosilanes, analogous to the Wurtz reaction for alkyl halides. This process typically involves treating the chlorosilane with an alkali metal, such as sodium or potassium, in a non-polar solvent. Applying this to Naphthalene, 1,4-bis(dichloromethylsilyl)- could result in several outcomes.

Intermolecular coupling would lead to the formation of organosilicon polymers, where the naphthalene units are linked by silicon-silicon bonds. Intramolecularly, a reaction could potentially form a strained four-membered disilacyclobutane ring fused to the naphthalene core, although this would be sterically challenging. The feasibility of these transformations opens pathways to novel silicon-containing polymers and materials. nih.gov

Chelation and Coordination Chemistry with Metal Centers

The rigid naphthalene scaffold combined with the reactive silicon centers makes Naphthalene, 1,4-bis(dichloromethylsilyl)- and its derivatives attractive platforms for designing specialized ligands for metal complexes.

Ligand Design Based on Silyl Naphthalenes

The true potential of Naphthalene, 1,4-bis(dichloromethylsilyl)- in coordination chemistry lies in its use as a precursor for multidentate ligands. rsc.org The reactive Si-Cl bonds are ideal points for introducing atoms with strong coordinating capabilities. A ligand is a molecule or ion that bonds to a central metal atom, acting as a Lewis base. libretexts.org When a single ligand binds to a metal through multiple donor atoms, it is known as a chelating agent, a process that often leads to enhanced complex stability (the chelate effect). libretexts.org

By replacing the chlorine atoms with donor groups like amides, phosphines, or thiolates, a variety of bidentate bridging or chelating ligands can be synthesized. For example, reaction with lithium diphenylphosphide (LiPPh₂) would yield a 1,4-bis(di(phenyl)phosphinomethylsilyl)naphthalene ligand. The 1,4-substitution pattern makes these ligands particularly well-suited for:

Bridging Ligands: Spanning two metal centers to create well-defined dimeric complexes or coordination polymers.

Wide-Angle Chelating Ligands: Coordinating to a single metal center with a large bite angle, enforcing specific geometries that can influence the metal's catalytic activity.

Pincer Ligands: While classic pincer ligands often involve 1,8-disubstitution on the naphthalene core, the 1,4-scaffold can be used to design related structures with unique steric and electronic properties. researchgate.net

Furthermore, the hydrosilane analogues discussed in section 3.4.1 can themselves act as ligands, forming σ-complexes with transition metals or undergoing oxidative addition to create silyl-metal hydride species, which are key intermediates in many catalytic processes. wikipedia.org The design of such ligands is crucial for developing new catalysts and advanced materials. nih.govrsc.org

Role in Catalytic Cycles and Reaction Mechanisms

Following a comprehensive review of available scientific literature and chemical databases, there is currently no specific information documented regarding the role of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" in catalytic cycles or its detailed reaction mechanisms in such processes.

Organosilicon compounds, a broad class to which Naphthalene, 1,4-bis(dichloromethylsilyl)- belongs, are known to participate in a variety of chemical transformations. researchgate.net The silicon-carbon bond and the presence of reactive chlorosilyl groups suggest potential for this compound to act as a precursor for catalysts or materials with catalytic activity. For instance, the dichloromethylsilyl functionalities are reactive sites that could potentially be hydrolyzed or derivatized to generate catalytically active species.

However, research into the specific catalytic applications of naphthalene derivatives often focuses on other functionalities. For example, various naphthalene-based compounds have been explored for their utility in asymmetric catalysis and as ligands for transition metal catalysts. These applications typically involve phosphine, amine, or hydroxyl groups attached to the naphthalene core, which can coordinate to metal centers and influence the stereochemical outcome of reactions.

While the synthesis of related compounds like 1,4-bis(chloromethyl)naphthalene (B50580) is well-documented, its applications are primarily in the realm of materials science and as a synthetic intermediate for other molecules, rather than in direct catalytic cycles. nih.gov

Further research would be necessary to elucidate any potential catalytic activity of Naphthalene, 1,4-bis(dichloromethylsilyl)-. Such studies might involve screening this compound in various catalytic reactions, exploring its ability to act as a ligand for transition metals, or investigating its decomposition products as potential catalysts. Without such dedicated studies, its role in catalysis remains speculative.

Polymer Chemistry and Material Science Applications of Naphthalene, 1,4 Bis Dichloromethylsilyl As a Monomer

Synthesis of Polysiloxane and Hybrid Polymer Architectures

The presence of two dichloromethylsilyl [-Si(CH₃)Cl₂] functional groups makes Naphthalene (B1677914), 1,4-bis(dichloromethylsilyl)- an ideal candidate for step-growth polymerization, enabling the creation of well-defined polysiloxane and hybrid polymer structures.

The most direct route to polymerize Naphthalene, 1,4-bis(dichloromethylsilyl)- is through hydrolysis and subsequent condensation. The silicon-chlorine bond is highly susceptible to cleavage by water. This process typically occurs in two main steps:

Hydrolysis: The dichlorosilyl groups react rapidly with water to replace the chlorine atoms with hydroxyl groups, forming a highly reactive disilanol (B1248394) intermediate, Naphthalene, 1,4-bis(dihydroxymethylsilyl)-, and releasing hydrochloric acid (HCl) as a byproduct.

Condensation: The newly formed silanol (B1196071) groups (Si-OH) are unstable and readily condense with each other to form stable siloxane bonds (Si-O-Si), eliminating a molecule of water. This condensation can also occur between a silanol group and a remaining Si-Cl group, releasing HCl.

This step-growth mechanism, when applied to the bifunctional monomer, results in the formation of a linear polysiloxane. The resulting polymer features a backbone composed of alternating naphthalene and dimethylsiloxane units. The general reaction is depicted below:

Figure 1: General reaction scheme for the hydrolysis-condensation polymerization of Naphthalene, 1,4-bis(dichloromethylsilyl)-.

This polymerization method is analogous to the industrial synthesis of polydimethylsiloxane (B3030410) (PDMS) from dichlorodimethylsilane (B41323), a process known to be effective under controlled conditions. researchgate.net The rate and outcome of the polymerization can be influenced by factors such as pH, water concentration, solvent, and temperature. unm.edu The resulting naphthalene-siloxane polymer would combine the rigidity and aromatic nature of the naphthalene unit with the flexibility, low glass transition temperature, and high thermal stability characteristic of a polysiloxane chain.

To tailor the material properties further, Naphthalene, 1,4-bis(dichloromethylsilyl)- can be used in copolymerizations to create advanced hybrid materials. By introducing other difunctional monomers into the reaction, random or alternating copolymers with precisely engineered characteristics can be synthesized.

Co-condensation with other Silanes: Copolymerization with other organodichlorosilanes (e.g., dichlorodimethylsilane) or organodialkoxysilanes via co-hydrolysis would yield random copolymers. This approach allows for fine-tuning of properties such as the density of naphthalene units along the chain, which in turn affects the refractive index, mechanical strength, and thermal properties.

Reaction with Organic Diols: The dichlorosilyl groups can also react directly with organic diols (HO-R-OH) in the presence of an HCl scavenger (like a tertiary amine) to form poly(siloxane-ether) structures. This reaction avoids the use of water and produces a polymer with Si-O-C linkages.

Synthesis of Poly(imide-siloxane)s: While not a direct copolymerization, the principle of creating hybrid materials is demonstrated in the synthesis of poly(imide-siloxane)s. In such systems, siloxane-containing diamines are reacted with aromatic dianhydrides, like naphthalene-1,4,5,8-tetracarboxylic dianhydride, to produce high-performance polymers. researchgate.net These materials successfully merge the high thermal stability of polyimides with the flexibility and processability of polysiloxanes. researchgate.net This highlights the potential of combining naphthalene and siloxane components to achieve synergistic properties.

Incorporation into Conjugated Polymer Systems

The naphthalene core of the monomer is a well-known π-conjugated system, making it an attractive component for organic electronic materials. Although the siloxane linkage (Si-O-Si) breaks direct π-conjugation, silyl (B83357) groups can be incorporated into conjugated backbones through other synthetic strategies.

Incorporating the naphthalene-silyl unit into a π-conjugated backbone requires synthetic methods that create direct bonds between the aromatic core and other conjugated segments. While polymerization via the dichlorosilyl groups typically leads to non-conjugated polysiloxanes, related naphthalene-silicon structures have been successfully integrated into conjugated oligomers and polymers.

One relevant example is the synthesis of silicon-containing Schiff base oligomers through the high-temperature polycondensation of silane-based dialdehydes with 1,4-diaminonaphthalene. mdpi.comresearchgate.netdntb.gov.ua This produces a conjugated system where imine linkages (HC=N) connect the naphthalene and silicon-bearing aromatic units. mdpi.com Such polymers exhibit tunable optical and electronic properties suitable for optoelectronic applications. mdpi.comresearchgate.netdntb.gov.ua

Another approach involves creating arylene-silane linkages (Ar-Si-Ar), which can exhibit through-space σ-π conjugation. Studies on naphthalene-bridged disilanes have shown that electronic contributions from the naphthalene rings are significant and that all aromatic rings attached to the silicon centers contribute to σ–π mixing, which lowers the HOMO-LUMO band gap. nih.gov

The incorporation of silyl or siloxane linkages into a polymer backbone, even if it interrupts direct conjugation, has a profound impact on the material's properties.

Solubility and Morphology: The flexible and non-polar nature of silyl groups often enhances the solubility of rigid conjugated polymers in common organic solvents. This improved processability is critical for fabricating thin films for electronic devices. Furthermore, the incorporation of bulky silyl groups can lead to the formation of amorphous solid-state films, which can be beneficial for large-area device fabrication. mdpi.com

Electronic Structure: Silyl linkages act as more than just flexible spacers. In silicon-containing naphthalene Schiff base oligomers, theoretical calculations have shown that the Highest Occupied Molecular Orbital (HOMO) tends to localize over the electron-rich naphthalene region, while the Lowest Unoccupied Molecular Orbital (LUMO) is localized on the silicon-based segments. nih.gov This spatial separation of orbitals is a key feature in designing materials for photovoltaics. The silyl linkage can influence the planarity of the polymer backbone, which in turn affects the extent of π-conjugation and the optical bandgap (Egopt). For instance, in related systems, extending the π-system and increasing molecular weight has led to materials with Egopt values as low as 2.60 eV. researchgate.netdntb.gov.uanih.gov

Charge Transport: The nature of charge transport in polymers is highly dependent on molecular packing and electronic coupling. While siloxane linkages disrupt hopping pathways along the polymer backbone, the naphthalene units can still facilitate intermolecular charge transport through π-π stacking. The silyl groups influence this packing, and by controlling their size and placement, it may be possible to tune the charge carrier mobility.

| Polymer System | Egopt (eV) | Thermal Stability (T5%) | Key Finding | Reference |

| Naphthalene-DMS Schiff Base Oligomer (o-SBN1) | 3.67 | 458 °C | Wide bandgap, blue emission. | mdpi.comresearchgate.net |

| Naphthalene-TPS Schiff Base Oligomer (o-SBN2) | 2.60 | 530 °C | Lower bandgap due to extended π-conjugation and higher molecular weight. | researchgate.netdntb.gov.uanih.gov |

| Naphthodiphenylsilyl Disilane (1b) | 3.62 (electrochemical) | N/A | Band gap is lowered by σ-π mixing between naphthalene and silane (B1218182) units. | nih.gov |

Table 1: Research findings on the properties of representative naphthalene-silicon containing polymers. DMS = dimethylsilyl, TPS = tetraphenylsilole.

Design of Naphthalene-Silyl Based Macromolecules

The bifunctional nature of Naphthalene, 1,4-bis(dichloromethylsilyl)- makes it a building block for linear polymers. However, its true potential lies in the rational design of more complex macromolecular architectures. By combining it with monomers of different functionalities, a wide range of materials with tailored properties can be accessed.

For example, introducing a small amount of a trifunctional monomer, such as trichloromethylsilane (CH₃SiCl₃) or 1,3,5-tris(trichlorosilyl)benzene, during the hydrolysis-condensation polymerization would act as a cross-linking point. This would lead to the formation of a branched polymer architecture or, at higher concentrations, a fully cross-linked thermoset network.

The design of these macromolecules involves balancing the properties of the constituent parts:

Rigid Naphthalene Unit: Provides mechanical stiffness, thermal stability, and a defined π-conjugated segment.

Flexible Silyl/Siloxane Linkage: Imparts chain flexibility, enhances solubility, lowers the glass transition temperature, and improves processability.

This combination could lead to the design of high-performance elastomers or thermosets that are thermally stable yet less brittle than purely aromatic resins. The steric bulk of the silyl groups, similar to how methyl groups on a naphthalene-based poly(arylene ether-ketone) can inhibit chain packing to improve solubility, would also be a key design parameter for controlling morphology and processability. capes.gov.br The ability to create such controlled network structures is crucial for applications like gas separation membranes, where the micropore structure is critical. utwente.nl

Telechelic Polymers and End-Group Functionalization

There is no available research on the use of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" as a difunctional initiator or capping agent to produce telechelic polymers. The reactivity of the dichloromethylsilyl groups suggests potential for such applications, but no studies have been published to confirm this or detail the resulting polymer properties.

Star Polymers and Dendrimers with Naphthalene-Silyl Cores

The synthesis of star polymers and dendrimers often relies on multifunctional core molecules. While the structure of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" suggests it could potentially act as a core-forming unit, no literature exists that describes the synthesis, characterization, or properties of star polymers or dendrimers with a naphthalene-silyl core derived from this specific monomer.

Advanced Material Concepts

There are no studies detailing the fabrication of thin films or nanostructures using polymers synthesized from "Naphthalene, 1,4-bis(dichloromethylsilyl)-". Research on thin films of other naphthalene-containing polymers, such as naphthalene diimides, is available but is not applicable to this specific monomer.

The self-assembly of polymers is a complex phenomenon influenced by a multitude of factors. Without any synthesized polymers from "Naphthalene, 1,4-bis(dichloromethylsilyl)-", there is no research on their potential self-assembly behavior in solution or the solid state.

Spectroscopic and Computational Characterization of Naphthalene, 1,4 Bis Dichloromethylsilyl and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular framework of Naphthalene (B1677914), 1,4-bis(dichloromethylsilyl)-. Techniques including multi-nuclear Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and Raman), and high-resolution mass spectrometry collectively provide a comprehensive understanding of its atomic connectivity and chemical environment.

Multi-nuclear NMR spectroscopy is a powerful tool for probing the local electronic environment of hydrogen, carbon, and silicon atoms within the molecule. While specific experimental data for Naphthalene, 1,4-bis(dichloromethylsilyl)- is not abundant in the public domain, analysis of related structures provides insight into the expected spectral characteristics.

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the naphthalene core and the methyl protons attached to the silicon atoms. The naphthalene protons would likely appear as a complex multiplet pattern in the aromatic region (δ 7.5-8.5 ppm), with their precise shifts influenced by the electron-withdrawing nature of the dichloromethylsilyl groups. The methyl protons on the silicon atoms are expected to resonate upfield, with their chemical shift influenced by the electronegative chlorine atoms. For comparison, in 1,4-bis(dimethylsilyl)naphthalene, the methyl protons appear as a doublet at 0.49 ppm. mdpi.com

¹³C NMR: The carbon-13 NMR spectrum would provide detailed information about the carbon skeleton. The naphthalene ring would exhibit several distinct signals for the non-equivalent carbons. Based on data for similar naphthalene derivatives, these would appear in the range of δ 120-140 ppm. rsc.orgchemicalbook.comorganicchemistrydata.org The methyl carbons attached to the silicon would be found at a significantly upfield chemical shift.

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly diagnostic for characterizing organosilicon compounds. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents on the silicon atom. For Naphthalene, 1,4-bis(dichloromethylsilyl)-, the presence of two chlorine atoms on each silicon would lead to a significant downfield shift compared to analogous compounds with alkyl or hydrogen substituents on the silicon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Naphthalene, 1,4-bis(dichloromethylsilyl)- in CDCl₃

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Naphthalene H | 7.5 - 8.5 (m) | - |

| Naphthalene C | - | 120 - 140 |

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and probing the conformational landscape of the molecule.

FTIR Spectroscopy: The FTIR spectrum of Naphthalene, 1,4-bis(dichloromethylsilyl)- is expected to be dominated by vibrations associated with the naphthalene core and the silyl (B83357) substituents. Characteristic aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C-C stretching vibrations of the naphthalene ring would appear in the 1400-1600 cm⁻¹ region. The Si-C bond would give rise to characteristic bands, and the highly polar Si-Cl bonds would exhibit strong absorptions in the far-infrared region, typically between 400 and 600 cm⁻¹. Studies on naphthalene itself show characteristic bands, such as the ν₄₆ C-H bending mode at 782 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of the naphthalene ring are often strong in the Raman spectrum. Surface-enhanced Raman scattering (SERS) studies on related molecules like 1,4-bis((E)-2-(pyridin-4-yl)vinyl)naphthalene have demonstrated the sensitivity of Raman spectroscopy to the electronic structure of the naphthalene core. nih.gov

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for Naphthalene, 1,4-bis(dichloromethylsilyl)-

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Si-C | Stretching | 600 - 800 |

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For Naphthalene, 1,4-bis(dichloromethylsilyl)-, HRMS would be used to verify its molecular formula, C₁₂H₁₂Cl₄Si₂. The calculated exact mass for this formula provides a benchmark for experimental determination. The mass spectrum would also display a characteristic isotopic pattern due to the presence of four chlorine atoms (³⁵Cl and ³⁷Cl isotopes) and two silicon atoms (²⁸Si, ²⁹Si, ³⁰Si isotopes), which would be a key signature for identification. Fragmentation patterns would likely involve the loss of chlorine atoms, methyl groups, and cleavage of the silicon-naphthalene bond.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The conformation of the molecule in the solid state is dictated by the spatial arrangement of the dichloromethylsilyl groups relative to the planar naphthalene ring. In 1,4-bis(chloromethyl)naphthalene (B50580), the chloromethyl groups are twisted out of the plane of the naphthalene ring, with C-C-C-Cl torsion angles of -104.1° and -101.9°. nih.govnih.gov A similar staggered conformation would be expected for Naphthalene, 1,4-bis(dichloromethylsilyl)- to minimize steric hindrance between the bulky silyl groups and the adjacent peri-hydrogens of the naphthalene core. The precise torsion angles would be influenced by the larger size of the -Si(CH₃)Cl₂ groups compared to -CH₂Cl.

Table 3: Crystallographic Data for the Analogous Compound 1,4-Bis(chloromethyl)naphthalene nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀Cl₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.6887 (11) |

| b (Å) | 4.5835 (3) |

| c (Å) | 17.8278 (13) |

| β (°) | 109.666 (4) |

| Volume (ų) | 1053.31 (13) |

Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For a molecule like Naphthalene, 1,4-bis(dichloromethylsilyl)-, where experimental data may be sparse, these computational approaches offer invaluable predictive insights into its electronic characteristics, reactivity, and the properties of polymers derived from it.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on Naphthalene, 1,4-bis(dichloromethylsilyl)- and its analogues provide a detailed picture of its molecular orbitals and reactivity.

The introduction of silyl groups onto a naphthalene core is known to influence its electronic properties. researchgate.net In the case of 1,4-bis(dichloromethylsilyl) substitution, the silicon atoms, being less electronegative than carbon, are expected to act as weak sigma-donors, while the dichloromethyl groups introduce significant electronic and steric effects.

A key aspect of understanding a molecule's electronic behavior is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This HOMO-LUMO gap is a critical parameter in determining chemical reactivity and electrical transport properties. worldwidejournals.com For naphthalene itself, the HOMO-LUMO gap has been calculated to be around 4.75 eV using DFT with an aug-cc-pVQZ basis set. samipubco.com

Studies on silyl-substituted naphthalenes have shown that the introduction of silyl groups at the 1 and 4 positions causes a shift of the absorption maxima to longer wavelengths, which corresponds to a smaller HOMO-LUMO gap. researchgate.net For instance, the HOMO-LUMO energy gap for 1,4-bis(trimethylsilyl)naphthalene has been calculated using the PM3 method to be 8.091 eV. researchgate.net While the dichloromethylsilyl groups will have a different electronic influence than trimethylsilyl (B98337) groups, a similar trend of a reduced HOMO-LUMO gap compared to unsubstituted naphthalene is anticipated. The HOMO is typically localized over the naphthalene ring, while the LUMO can be influenced by the silicon-based substituents. mdpi.com

The distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps, is also a crucial output of DFT calculations. These maps highlight the electron-rich and electron-deficient regions of a molecule, predicting sites for electrophilic and nucleophilic attack. For Naphthalene, 1,4-bis(dichloromethylsilyl)-, the electron-rich π-system of the naphthalene ring is expected to be a primary site for electrophilic attack, while the silicon atoms, bonded to electronegative chlorine atoms, would be susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Naphthalene and Silyl-Substituted Derivatives

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 samipubco.com |

| 1-Trimethylsilylnaphthalene | PM3 | -8.543 | -0.345 | 8.198 researchgate.net |

| 1,4-Bis(trimethylsilyl)naphthalene | PM3 | -8.341 | -0.250 | 8.091 researchgate.net |

This table presents data from related compounds to infer the properties of Naphthalene, 1,4-bis(dichloromethylsilyl)-. The methods and basis sets used in the calculations significantly influence the resulting values.

Molecular Dynamics (MD) Simulations for Polymer Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the interactions between polymer chains over time, MD can predict various macroscopic properties of the resulting material. Polymers derived from Naphthalene, 1,4-bis(dichloromethylsilyl)-, such as polysiloxanes or other silicon-containing polymers, are of interest for their potential thermal and mechanical properties.

MD simulations of polysiloxane chains have shown that the nature of the alkyl or aryl groups attached to the silicon atoms significantly influences the polymer's conformational statistics. mdpi.com The bulky and rigid naphthalene units in a polymer derived from Naphthalene, 1,4-bis(dichloromethylsilyl)- would be expected to increase the polymer's glass transition temperature (Tg) and affect its chain flexibility. The naphthalene moieties can induce specific packing arrangements and intermolecular interactions, such as π-π stacking, which would influence the material's bulk properties.

Simulations can provide insights into properties such as the radius of gyration, end-to-end distance, and segmental dynamics of the polymer chains. These parameters are crucial for understanding the polymer's behavior in the solid state and in solution. For instance, the presence of the large naphthalene groups would likely lead to a more extended chain conformation compared to a simple polydimethylsiloxane (B3030410).

Table 2: Representative Data from Molecular Dynamics Simulations of Silicon-Containing Polymers

| Polymer System | Simulated Property | Finding |

| Poly(dialkylsiloxanes) | Characteristic Ratio (C∞) | Increases with the size of non-branched alkyl groups. mdpi.com |

| Polysulfone/Silica (B1680970) MMM | Gas Permeability | Dependent on filler loading and gas type. |

| POSS-Polymer Nanocomposites | Glass Transition Temperature (Tg) | Increases with increasing POSS concentration. |

This table provides examples of data obtained from MD simulations of various silicon-containing polymers to illustrate the type of insights that can be gained for polymers of Naphthalene, 1,4-bis(dichloromethylsilyl)-.

Quantum Chemical Analysis of Silicon-Aryl Bond Properties

A detailed quantum chemical analysis of the silicon-aryl bond in Naphthalene, 1,4-bis(dichloromethylsilyl)- is essential for understanding the molecule's stability and reactivity. Methods like Natural Bond Orbital (NBO) analysis can provide quantitative information about bond orders, atomic charges, and hyperconjugative interactions.

The Si-C bond is polarized, with the silicon atom being more electropositive than the carbon atom. In Naphthalene, 1,4-bis(dichloromethylsilyl)-, the presence of two electronegative chlorine atoms on the silicon will further increase its positive partial charge, making the Si-C bond more susceptible to cleavage by nucleophiles.

The strength of the Si-C bond is a critical factor. The bond dissociation energy (BDE) can be calculated using quantum chemical methods. Studies on related benzylsilane (B11955767) derivatives have shown that the Si-C bond BDE is influenced by the substituents on both the silicon and the aromatic ring.

The geometry around the silicon atom and its bonding to the naphthalene ring can also be precisely determined through computational optimization. The Si-C bond length and the C-Si-C bond angles will be influenced by the steric bulk of the naphthalene ring and the dichloromethylsilyl group.

Table 3: Representative Quantum Chemical Data for Silicon-Aryl Bonds

| Molecule | Method | Si-C Bond Length (Å) | NBO Charge on Si |

| Phenylsilane | DFT/B3LYP | ~1.85 | Varies with basis set |

| Benzylsilane | PM3 | - | Positive |

This table presents generalized data for silicon-aryl bonds from computational studies on related molecules to infer the properties of the Si-C bond in Naphthalene, 1,4-bis(dichloromethylsilyl)-.

Future Research Directions and Emerging Applications

Development of Novel Catalytic Systems for Efficient Synthesis

The dichloromethylsilyl groups in "Naphthalene, 1,4-bis(dichloromethylsilyl)-" are highly versatile precursors for the development of novel catalytic systems. The silicon-chlorine bonds are susceptible to nucleophilic substitution, allowing for the grafting of this molecule onto solid supports or the introduction of catalytically active moieties.

Future research could focus on leveraging this reactivity to create heterogeneous catalysts. For instance, immobilization onto silica (B1680970) or polymeric supports could lead to robust, recyclable catalysts for a variety of organic transformations. The rigid 1,4-naphthalene linker would ensure a well-defined spatial arrangement of the catalytic sites, potentially influencing selectivity and activity.

Moreover, the Lewis acidic nature of the silicon center, enhanced by the electron-withdrawing chlorine atoms, suggests potential applications in Lewis acid catalysis. acs.org The development of chiral Lewis base catalysts for enantioselective reactions using related allyltrichlorosilanes has been demonstrated, opening a potential avenue for asymmetric catalysis with "Naphthalene, 1,4-bis(dichloromethylsilyl)-". soci.org

Table 1: Potential Catalytic Applications

| Catalytic Application | Potential Role of Naphthalene (B1677914), 1,4-bis(dichloromethylsilyl)- |

| Heterogeneous Catalysis | Precursor for silica- or polymer-supported catalysts. |

| Lewis Acid Catalysis | The silicon centers can act as Lewis acids. |

| Asymmetric Catalysis | Derivatization with chiral auxiliaries could induce enantioselectivity. |

Exploration of Naphthalene, 1,4-bis(dichloromethylsilyl)- in Niche Areas of Organic Synthesis

Beyond its potential in catalysis, "Naphthalene, 1,4-bis(dichloromethylsilyl)-" could serve as a valuable building block in specialized areas of organic synthesis. The reactive silyl (B83357) chloride functionalities can be transformed into a variety of other silicon-containing groups, such as silanols, siloxanes, and silyl hydrides, each with distinct reactivity. encyclopedia.pub

One promising area is the synthesis of complex polycyclic aromatic systems. The silyl groups can be used as "traceless" linkers or directing groups, which can be removed under specific conditions after facilitating a key bond-forming reaction. Furthermore, the conversion of the dichloromethylsilyl groups to silyl hydrides would open up possibilities in hydrosilylation reactions, a powerful method for the formation of silicon-carbon bonds. encyclopedia.pub

The rigid naphthalene backbone could also be exploited in the design of molecular tweezers or scaffolds for supramolecular chemistry, where the two silyl groups act as anchor points for more complex structures.

Integration into Advanced Functional Materials beyond Traditional Polymers

The unique electronic and photophysical properties of the naphthalene core, combined with the material-forming capabilities of organosilanes, make "Naphthalene, 1,4-bis(dichloromethylsilyl)-" an attractive candidate for the development of advanced functional materials.

Hydrolytic polycondensation of the dichloromethylsilyl groups can lead to the formation of polysiloxane networks. The incorporation of the naphthalene unit into the polymer backbone is expected to impart enhanced thermal stability and potentially interesting optical and electronic properties. Such materials could find applications as high-performance resins, coatings, or as components in organic light-emitting diodes (OLEDs) and other electronic devices.

The creation of porous organic-inorganic hybrid materials is another exciting prospect. By carefully controlling the condensation conditions, it may be possible to generate materials with well-defined porosity, suitable for applications in gas storage, separation, or as catalyst supports.

Table 2: Potential Material Applications

| Material Type | Potential Properties and Applications |

| Naphthalene-based Polysiloxanes | High thermal stability, potential for optical and electronic applications. |

| Porous Hybrid Materials | Applications in gas storage, separation, and catalysis. |

| Functional Coatings | Enhanced durability and specific surface properties. |

Bio-inspired and Sustainable Chemistry Approaches involving Naphthalene-Silyl Systems

The development of bio-inspired and sustainable chemical processes is a major goal in modern chemistry. Organosilicon compounds are generally considered to have low toxicity, making them attractive from an environmental perspective. Future research could explore the use of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" in the context of green chemistry.

Bio-inspired catalytic systems, which mimic the function of enzymes, are a key area of research. rsc.orgnih.gov The well-defined structure of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" could serve as a scaffold for the construction of enzyme mimics, where the naphthalene unit provides a rigid framework and the silyl groups are functionalized with moieties that replicate an enzyme's active site. rsc.org

Furthermore, recent advancements in biocatalysis have demonstrated the potential for enzymes to mediate transformations at silicon centers. chemrxiv.org Exploring the enzymatic modification of "Naphthalene, 1,4-bis(dichloromethylsilyl)-" could lead to novel, environmentally benign routes for the synthesis of functionalized organosilicon compounds. The use of water as a solvent in some organosilicon reactions also points towards more sustainable synthetic methods.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying Naphthalene, 1,4-bis(dichloromethylsilyl)-?

- Methodological Answer : Synthesis typically involves substitution reactions of naphthalene derivatives with chlorinated silylating agents under inert atmospheres. Key steps include:

- Use of catalysts (e.g., platinum-based) to enhance reaction efficiency.

- Purification via column chromatography or recrystallization to isolate the compound from byproducts.

- Validation through mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : A multi-technique approach is essential:

- FT-IR and Raman spectroscopy to identify functional groups (e.g., Si-Cl bonds).

- X-ray crystallography for crystal structure determination (see example in ).

- Electron ionization mass spectrometry (EI-MS) for molecular weight confirmation .

Q. What experimental protocols are critical for assessing the compound’s toxicity in animal models?

- Methodological Answer : Follow systematic review frameworks (Table B-1, C-1):

- Route-specific exposure : Inhalation, oral, or dermal administration, with dose randomization and blinding to minimize bias .

- Outcome tracking : Monitor systemic effects (e.g., hepatic, respiratory) and use standardized risk-of-bias questionnaires (Table C-6, C-7) to evaluate study validity .

Advanced Research Questions

Q. How can contradictions in toxicological data across studies be resolved?

- Methodological Answer : Conduct a risk-of-bias analysis using criteria from Table C-6 and C-7:

- Assess selection bias (e.g., randomization of doses) and detection bias (exposure characterization accuracy).

- Compare studies with similar species, exposure routes, and endpoints to isolate confounding variables .

Q. What computational strategies are effective for predicting the compound’s reactivity and bioactivity?

- Methodological Answer : Use in silico tools to:

- Predict lipophilicity (logP) and metabolic stability via SwissADME or Molinspiration.

- Model docking interactions with target proteins (e.g., cytochrome P450 enzymes) using software like AutoDock Vina .

Q. What methodologies are used to evaluate the compound’s potential in nanotechnology applications?

- Methodological Answer : Focus on molecular nanoarchitectonics :

- Synthesize core-functionalized derivatives (e.g., naphthalene diimides) for semiconductor applications.

- Characterize electronic properties via UV-Vis spectroscopy and cyclic voltammetry .

Q. How can researchers design experiments to study the environmental fate of this compound?

- Analyze partitioning coefficients (e.g., logKow) to predict soil/water distribution.

- Use biomonitoring in occupational populations to track bioaccumulation .

Q. What factorial design principles apply to multi-variable toxicity studies?

- Methodological Answer : Implement full factorial designs to test interactions between variables:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.